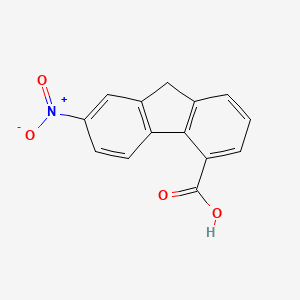

7-Nitro-4-fluorenecarboxylic acid

Description

7-Nitro-4-fluorenecarboxylic acid (CAS 7256-04-4) is an aromatic monocarboxylic acid characterized by a fluorene backbone substituted with a nitro group at the 7-position and a carboxylic acid group at the 4-position. It is classified under HS code 2916399000 as an aromatic monocarboxylic acid derivative, with applications in organic synthesis and pharmaceutical intermediate development .

Properties

CAS No. |

7256-04-4 |

|---|---|

Molecular Formula |

C14H9NO4 |

Molecular Weight |

255.22 g/mol |

IUPAC Name |

7-nitro-9H-fluorene-4-carboxylic acid |

InChI |

InChI=1S/C14H9NO4/c16-14(17)12-3-1-2-8-6-9-7-10(15(18)19)4-5-11(9)13(8)12/h1-5,7H,6H2,(H,16,17) |

InChI Key |

CDCCXRKAWJRWJX-UHFFFAOYSA-N |

SMILES |

C1C2=C(C3=C1C=C(C=C3)[N+](=O)[O-])C(=CC=C2)C(=O)O |

Canonical SMILES |

C1C2=C(C3=C1C=C(C=C3)[N+](=O)[O-])C(=CC=C2)C(=O)O |

Other CAS No. |

7256-04-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

7-Nitro-9-oxo-4-fluorenecarboxylic Acid (CAS 42523-38-6)

Structural Differences: This compound shares the fluorene backbone and nitro-carboxylic acid substitution pattern but introduces a ketone group at the 9-position.

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid (Compound 7, CAS unspecified)

Structural Differences: This naphthyridine derivative replaces the fluorene system with a fused heterocyclic core (naphthyridine), incorporating chlorine, fluorine, and a fluorophenyl group. The 4-oxo and carboxylic acid groups mirror the acidic functionality of this compound but within a distinct heteroaromatic framework . Applications: Compound 7 is explicitly noted as an intermediate in anticancer drug development, targeting the HGF/c-Met signaling pathway in breast and lung cancers. This highlights a key divergence: while this compound lacks reported biological activity in the evidence, its naphthyridine analog demonstrates therapeutic relevance .

7-Nitro-3,4-benzocoumarin (CAS 6638-64-8)

Structural Differences: This compound features a benzocoumarin scaffold (fused benzene and coumarin rings) with a nitro substituent. Unlike the fluorene-based compounds, benzocoumarins are known for fluorescence properties, which could expand utility in sensing or photodynamic therapy .

Comparative Data Table

| Compound Name | CAS Number | Core Structure | Key Substituents | Notable Applications |

|---|---|---|---|---|

| This compound | 7256-04-4 | Fluorene | 7-NO₂, 4-COOH | Organic synthesis, intermediates |

| 7-Nitro-9-oxo-4-fluorenecarboxylic acid | 42523-38-6 | Fluorene | 7-NO₂, 4-COOH, 9-O | Catalysis, materials chemistry |

| Compound 7 (naphthyridine derivative) | Unspecified | 1,8-Naphthyridine | 7-Cl, 6-F, 4-O, 3-COOH, 1-FPh | Anticancer drug intermediates |

| 7-Nitro-3,4-benzocoumarin | 6638-64-8 | Benzocoumarin | 7-NO₂ | Fluorescent probes, photochemistry |

Research Findings and Discussion

- Synthetic Accessibility: this compound is synthesized via standard aromatic substitution and hydrolysis, as inferred from methods described for analogous compounds (e.g., the naphthyridine derivative in , which uses K₂CO₃ and NaOH for hydrolysis) .

- Functional Group Influence : The nitro group in all compared compounds enhances electrophilicity, facilitating nucleophilic aromatic substitution. However, the fluorene system’s planarity may offer superior π-stacking interactions compared to naphthyridine or benzocoumarin systems.

- Pharmacological Potential: Only the naphthyridine derivative (Compound 7) is explicitly linked to therapeutic applications, underscoring the importance of heterocyclic cores in drug design. The absence of similar data for this compound suggests its current niche is non-biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.